

Toxicological Profile of 2-Tridecanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Tridecanone

Cat. No.: B165437

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Executive Summary: This document provides a comprehensive overview of the toxicological data available for **2-Tridecanone** (CAS No. 593-08-8), a saturated aliphatic ketone used as a fragrance ingredient and flavoring agent. The safety assessment of **2-Tridecanone** relies significantly on data from a read-across analog, 2-heptanone (CAS No. 110-43-0), due to structural similarities and expected comparable metabolic pathways. The existing information supports the safe use of **2-Tridecanone** in its current applications. Key toxicological endpoints evaluated include genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and environmental safety, with no significant concerns identified at current exposure levels.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

Quantitative Toxicological Data

The toxicological evaluation of **2-Tridecanone** often utilizes a read-across approach from its structural analog, 2-heptanone. The following tables summarize the available quantitative data and safety assessments.

Table 1: Systemic Toxicity and Genotoxicity Summary

Endpoint	Species/Test System	Method	Result	Read-Across Analog	Reference
Repeated Dose Toxicity	Rat	Oral (Gavage)	NOAEL: 100 mg/kg/day	2-Heptanone	[1][2]
Reproductive Toxicity	Rat	Oral (Gavage)	NOAEL: 100 mg/kg/day	2-Heptanone	[1][2]
Genotoxicity	S. typhimurium	Ames Test	Non-mutagenic	2-Heptanone	[1][2][3]

| Margin of Exposure (MOE) | Human | - | >100 for systemic effects | - | [1][2][3] |

Table 2: Local Toxicity and Environmental Assessment

Endpoint	Method/Model	Result	Reference
Skin Sensitization	Read-across data	No safety concerns at current use levels	[1][3]
Photoirritation/Photoallergenicity	Ultraviolet/Visible (UV/Vis) Spectra Analysis	Not expected to be photoirritating/photoallergenic	[1][2][3]
Local Respiratory Toxicity	Threshold of Toxicological Concern (TTC) for a Cramer Class II material	Exposure (<0.47 mg/day) is below the TTC	[1][2]
Environmental Fate	IFRA Environmental Standards	Not Persistent, Bioaccumulative, and Toxic (PBT)	[1][2]

| Environmental Risk | Predicted Environmental Concentration/Predicted No Effect Concentration (PEC/PNEC) | Risk quotients are <1 | [1][2] |

Detailed Toxicological Endpoints

Repeated Dose and Reproductive Toxicity

Data from the read-across analog 2-heptanone provide the basis for the safety assessment of **2-Tridecanone** for repeated dose and reproductive toxicity.[1][2] These studies establish a No-Observed-Adverse-Effect Level (NOAEL) that is used to calculate a Margin of Exposure (MOE) for human exposure. The calculated MOE is greater than 100, indicating a low risk for systemic toxicity from current uses.[1][2][3]

Genotoxicity

2-Tridecanone is not expected to be genotoxic.[1][3] This conclusion is supported by negative results from genotoxicity assays performed on the read-across analog, 2-heptanone.

Skin Sensitization and Irritation

Based on data from 2-heptanone, **2-Tridecanone** is not considered a skin sensitizer under the current declared levels of use.[1][2][3] While not classified as a skin irritant based on animal models, good hygiene practices are recommended to minimize exposure to abraded or irritated skin.[4]

Photoirritation and Photoallergenicity

Evaluation based on the ultraviolet/visible (UV/Vis) absorption spectrum of **2-Tridecanone** indicates a low potential for photoirritation or photoallergenicity, as it lacks significant absorbance in the relevant UVA/UVB range.[1][2][3]

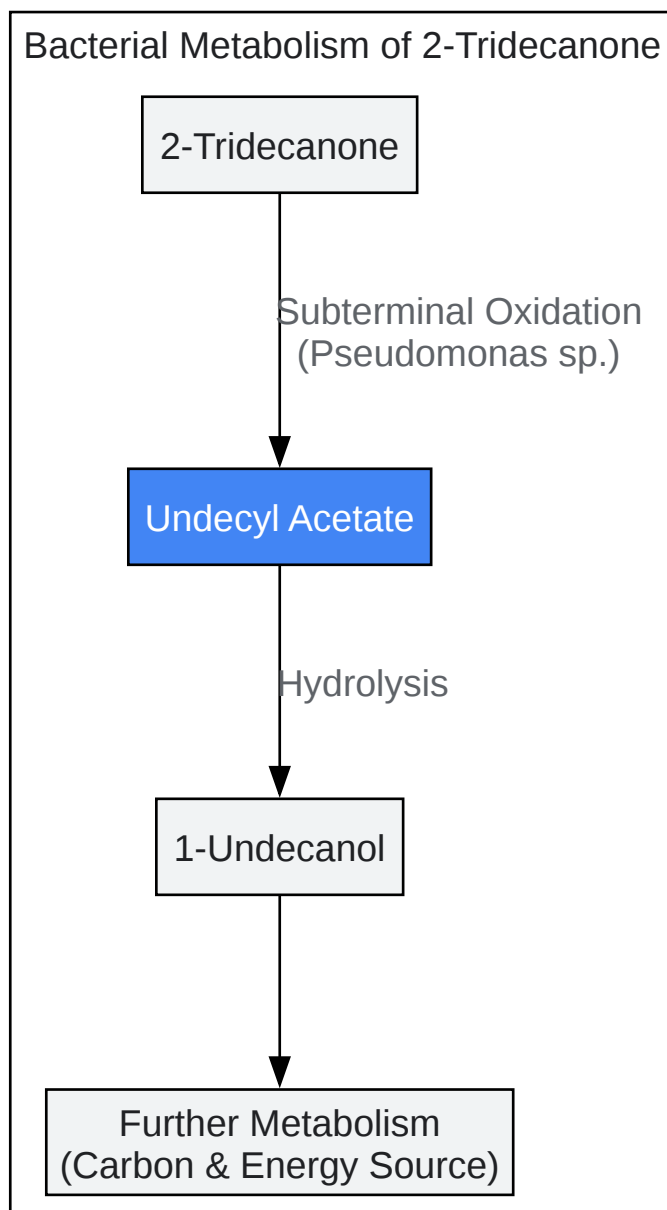
Local Respiratory Toxicity

The potential for local respiratory toxicity was evaluated using the Threshold of Toxicological Concern (TTC) approach. As a Cramer Class II material, the exposure to **2-Tridecanone** is below the established TTC of 0.47 mg/day, indicating a low risk of respiratory toxicity.[1][2]

Metabolism

In microorganisms such as *Pseudomonas multivorans* and *Pseudomonas aeruginosa*, **2-Tridecanone** undergoes oxidative degradation. A key step in this pathway is the subterminal

oxidation of the methyl ketone to form undecyl acetate, which is then further metabolized to provide carbon and energy for the organism.[5]



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Caption: Bacterial degradation pathway of **2-Tridecanone**.

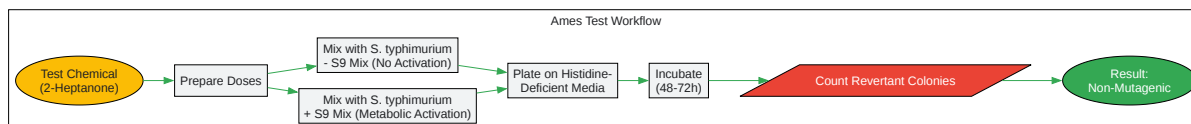
Experimental Protocols

Detailed experimental data for **2-Tridecanone** itself is limited in the public domain. However, the cited safety assessments rely on standard toxicological testing methodologies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Principle: This assay uses several strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium.
- Methodology:
 - Strains: Typically includes TA98, TA100, TA1535, and TA1537 to detect various types of mutations.
 - Metabolic Activation: Tests are run in parallel with and without an S9 fraction to mimic mammalian metabolism.
 - Exposure: The test chemical is mixed with the bacterial culture and molten top agar. This mixture is poured onto minimal glucose agar plates.
 - Incubation: Plates are incubated for 48-72 hours.
 - Evaluation: The number of revertant colonies (colonies that have regained the ability to grow) is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.^{[6][7]}



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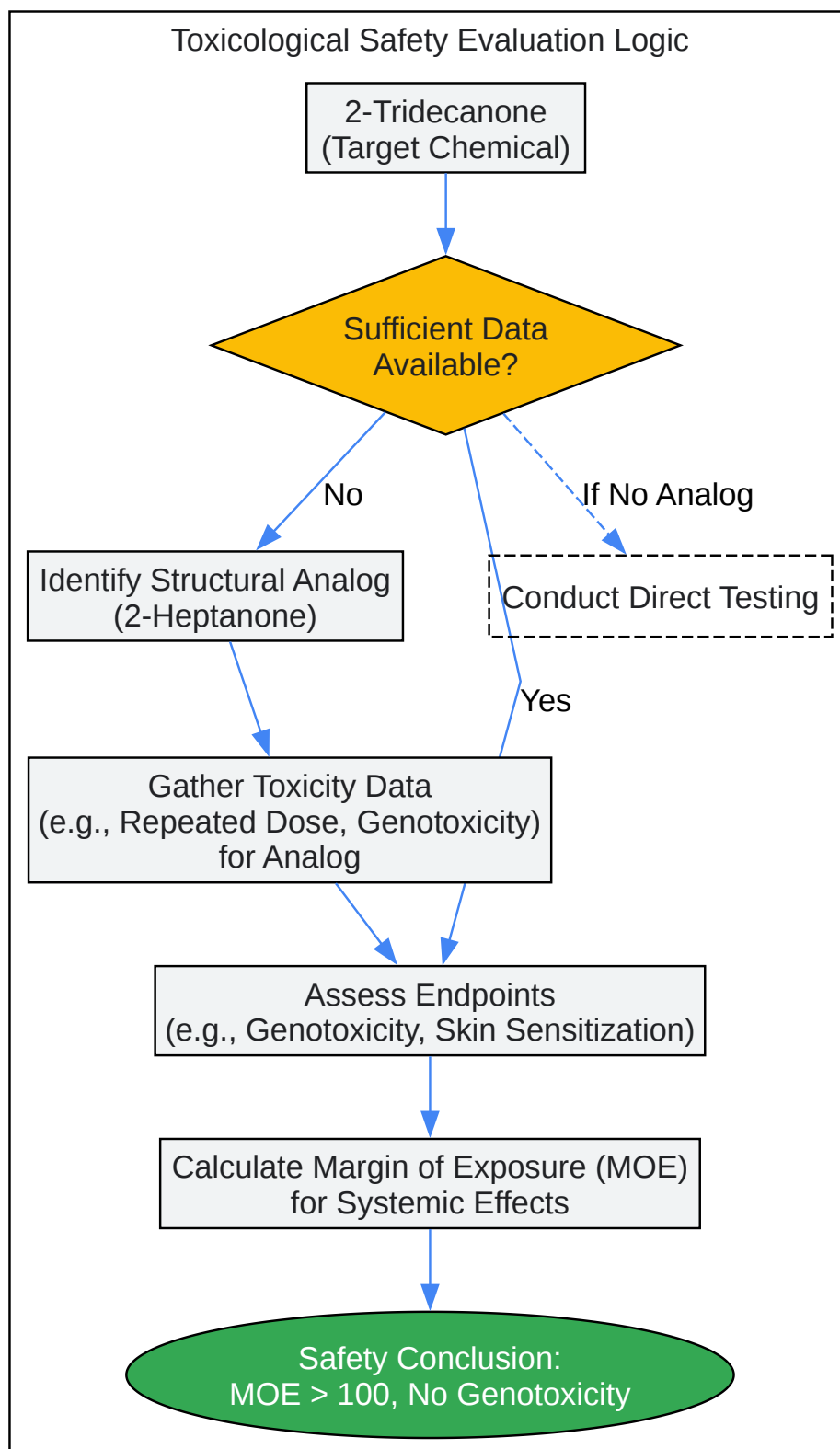
Caption: General workflow for an Ames bacterial reverse mutation assay.

Subchronic Oral Toxicity Study (Read-Across)

This type of study evaluates the effects of repeated exposure to a substance over a period of time (e.g., 90 days).

- Principle: To determine the NOAEL, laboratory animals (typically rats) are administered the test substance daily for a subchronic duration. A range of doses is used to identify a dose-response relationship and a level at which no adverse effects are observed.
- Methodology:
 - Animals: Wistar or Sprague-Dawley rats are commonly used, with equal numbers of males and females.
 - Administration: The test article (e.g., 2-heptanone) is administered orally via gavage daily for 90 days.
 - Dose Groups: Typically includes a control group (vehicle only) and at least three dose levels (low, mid, high).
 - Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

- Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.
- Endpoint: The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects is determined as the NOAEL.[\[8\]](#)
[\[9\]](#)



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Caption: Logical workflow for safety assessment using read-across data.

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